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Compound of Interest

Compound Name: 4-Bromobutyronitrile

Cat. No.: B1294660 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Bromobutyronitrile is a versatile bifunctional reagent utilized in organic

synthesis as a 3-cyanopropylating agent.[1] Its structure incorporates a nitrile group and a

reactive bromine atom, making it an ideal electrophile for alkylation reactions with a variety of

nucleophiles.[1] This allows for the introduction of a four-carbon chain terminating in a nitrile,

which can be further elaborated into other functional groups such as amines or carboxylic

acids.[1] This reagent is frequently employed in the synthesis of pharmaceuticals and

agrochemicals.[1][2] The primary reaction mechanism is typically a bimolecular nucleophilic

substitution (SN2) reaction.

Physicochemical Properties of 4-Bromobutyronitrile
A summary of the key physical and chemical properties of 4-bromobutyronitrile is presented

below.
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Property Value References

CAS Number 5332-06-9 [1]

Molecular Formula C₄H₆BrN [1]

Molecular Weight 148.00 g/mol

Appearance Colorless to pale yellow liquid [1][2]

Boiling Point 205 °C (lit.) [3]

Density 1.489 g/mL at 25 °C (lit.) [3]

Refractive Index n20/D 1.478 (lit.) [3]

Solubility

Miscible with toluene and

benzene. Immiscible with

water.

[2][3]

Storage Temperature 2-8°C [2]

Experimental Protocols
N-Alkylation of Amines
This protocol describes a general procedure for the N-alkylation of primary and secondary

amines using 4-bromobutyronitrile. The reaction typically proceeds in the presence of a base

to neutralize the HBr generated.

General Reaction Scheme: R¹R²NH + Br(CH₂)₃CN → R¹R²N(CH₂)₃CN + HBr

Materials:

Amine (primary or secondary) (1.0 eq.)

4-Bromobutyronitrile (1.0 - 1.2 eq.)

Base (e.g., K₂CO₃, Cs₂CO₃, NaHCO₃, or a non-nucleophilic organic base like triethylamine)

(2.0 - 3.0 eq.)
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Anhydrous solvent (e.g., Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Dimethyl

sulfoxide (DMSO))

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Brine

Protocol:

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or

argon), add the amine (1.0 eq.), the selected base (2.0 - 3.0 eq.), and the anhydrous solvent.

Addition of Alkylating Agent: While stirring the mixture, add 4-bromobutyronitrile (1.0 - 1.2

eq.) dropwise at room temperature.

Reaction: Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) if

necessary.[4][5] Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Reaction times can vary from a few hours to overnight.[6]

Work-up: Cool the reaction mixture to room temperature. If a solid precipitate (inorganic

salts) is present, filter it off and wash the filter cake with the reaction solvent.[7]

Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in a

suitable organic solvent (e.g., ethyl acetate or dichloromethane), and wash with a saturated

aqueous solution of NaHCO₃, followed by water and brine.[6]

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter,

and concentrate under reduced pressure to yield the crude product.[6]

Purification: Purify the crude product by flash column chromatography on silica gel using an

appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired

N-alkylated product.[6]

Summary of N-Alkylation Conditions:
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Amine Type Base Solvent
Temperatur
e (°C)

Typical
Yield (%)

References

Primary/Seco

ndary
K₂CO₃ DMF 80 - 110

Good to

Excellent
[4][5]

Primary/Seco

ndary
Cs₂CO₃ DMF 60 Good [5]

Primary Triethylamine DMF 20 - 25 76 [8]

Secondary

Amide
K₃PO₄ MeCN 50 60 - 90 [9]

O-Alkylation of Phenols and Alcohols
This protocol outlines a general method for the O-alkylation of phenols or alcohols. The

Williamson ether synthesis conditions, involving a base to deprotonate the hydroxyl group, are

commonly employed.

General Reaction Scheme: R-OH + Br(CH₂)₃CN → R-O(CH₂)₃CN + HBr

Materials:

Phenol or Alcohol (1.0 eq.)

4-Bromobutyronitrile (1.1 - 2.0 eq.)

Base (e.g., NaH, K₂CO₃, Cs₂CO₃, NaOH) (1.1 - 3.0 eq.)

Anhydrous solvent (e.g., DMF, THF, Acetone)

Anhydrous sodium sulfate (Na₂SO₄)

1M HCl

Brine

Protocol:
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Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the

alcohol/phenol (1.0 eq.) and the anhydrous solvent.

Deprotonation: Cool the mixture in an ice bath (0 °C). Add the base (e.g., NaH, 1.1 eq.)

portion-wise.[10] Allow the mixture to stir for 10-30 minutes at 0 °C, then warm to room

temperature to ensure complete formation of the alkoxide/phenoxide.

Addition of Alkylating Agent: Add 4-bromobutyronitrile (1.1 - 2.0 eq.) to the reaction

mixture.

Reaction: Stir the reaction at room temperature or heat to a higher temperature (e.g., 80 °C)

as needed.[11] Monitor the reaction by TLC or LC-MS.

Work-up: Once the reaction is complete, cool to room temperature and carefully quench by

adding a few drops of saturated aqueous NH₄Cl or water.[10] For reactions with NaOH in

DMF, the mixture can be precipitated into 1M HCl.[12]

Extraction: Remove the solvent under reduced pressure. Partition the residue between an

organic solvent (e.g., ethyl acetate) and water. Separate the layers and extract the aqueous

phase with the organic solvent.

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

Na₂SO₄, filter, and concentrate under reduced pressure.

Purification: Purify the crude product by flash column chromatography on silica gel.

Summary of O-Alkylation Conditions:
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Nucleophile Base Solvent
Temperatur
e (°C)

Typical
Yield (%)

References

Diiodophenol NaOH DMF Room Temp 91 [12]

Tetrahydrobe

nzo-

naphthyridino

ne

K₂CO₃ DMF 80 75 - 82 [11]

N-

Acetylneuram

inic Acid

Derivative

NaH THF
0 to Room

Temp

Moderate to

Good
[10]

7-

Hydroxycoum

arin

K₂CO₃ /

Cs₂CO₃
DMF 80 - 110 Variable [5]

S-Alkylation of Thiols
This protocol provides a general procedure for the S-alkylation of thiols to form thioethers

(sulfides). These reactions are often high-yielding and can be performed under mild conditions.

General Reaction Scheme: R-SH + Br(CH₂)₃CN → R-S(CH₂)₃CN + HBr

Materials:

Thiol (1.1 eq.)

4-Bromobutyronitrile (1.0 eq.)

Base (e.g., Cs₂CO₃, Triethylamine)

Solvent (e.g., Water, or solvent-free)

Organic solvent for extraction (e.g., Diethyl ether)

Protocol:
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Reaction Setup: In a round-bottom flask, combine the thiol (1.1 eq.), 4-bromobutyronitrile
(1.0 eq.), a base, and the chosen solvent. Alternatively, for solvent-free conditions, the

reactants can be mixed directly.[13]

Reaction: Stir the mixture at room temperature or heat to 100 °C for solvent-free conditions.

[13] The reaction is typically rapid. Monitor by TLC.

Work-up: If a solvent is used, remove it under reduced pressure.

Extraction: Dilute the residue with water and extract with an organic solvent like diethyl ether.

Drying and Concentration: Wash the combined organic extracts with brine, dry over a

suitable drying agent (e.g., Na₂SO₄), filter, and concentrate to give the crude thioether.

Purification: If necessary, purify the product by column chromatography or distillation.

Summary of S-Alkylation Conditions:

Thiol Type Base Solvent
Temperatur
e (°C)

Key
Features

References

Aliphatic/Aro

matic
Cs₂CO₃, Et₃N Water Room Temp

Green

medium,

simple

isolation

[13]

Aliphatic/Aro

matic
None Solvent-free 100

Neat

conditions, no

catalyst

[13]

Visualizations
Below are diagrams illustrating a typical experimental workflow and the underlying reaction

mechanism for alkylations with 4-bromobutyronitrile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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